3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (hereafter referred to as Br-DPP-BuOct) is a diketopyrrolopyrrole (DPP)-based monomer with a planar conjugated bicyclic structure. The DPP core is functionalized with 5-bromothiophene groups at the 3,6-positions and branched 2-butyloctyl alkyl chains at the 2,5-positions. This design enhances solubility in organic solvents while maintaining strong π-π interactions critical for charge transport in organic semiconductors . Br-DPP-BuOct is primarily utilized as a precursor for synthesizing conjugated polymers via cross-coupling reactions (e.g., Stille or Suzuki polymerization), enabling applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and biodegradable semiconducting polymers .
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-41-35(29-21-23-31(39)45-29)33-34(37(41)43)36(30-22-24-32(40)46-30)42(38(33)44)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXFNQGQGQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120522 | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224709-68-5 | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224709-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP) is a compound with significant potential in organic electronics and materials science. Its unique structure contributes to its biological activity, particularly in the context of organic semiconductors and photovoltaic applications. This article reviews the biological activity of DPP, focusing on its properties, mechanisms of action, and relevant studies.
The molecular formula of DPP is C54H86Br2N2O2S2 with a molecular weight of 1019.21 g/mol. It is characterized by a planar conjugated bicyclic structure that facilitates strong π–π interactions. The compound exhibits a melting point of 95.0-96.9 °C and a predicted boiling point of approximately 925.3 °C .
| Property | Value |
|---|---|
| Molecular Formula | C54H86Br2N2O2S2 |
| Molecular Weight | 1019.21 g/mol |
| Melting Point | 95.0-96.9 °C |
| Boiling Point | 925.3 °C (predicted) |
| Density | 1.19 g/cm³ (predicted) |
| pKa | -5.37 (predicted) |
| Color | Dark purple |
Mechanisms of Biological Activity
DPP's biological activity can be attributed to several factors:
- Conjugated Structure : The planar structure allows for effective electron delocalization, enhancing its conductivity and interaction with biological systems.
- Solubility Modulation : The introduction of branched long alkyl chains (e.g., butyloctyl) improves solubility in organic solvents, which is crucial for its application in organic electronics and potential therapeutic uses .
- Photophysical Properties : DPP exhibits strong absorption in the visible region, making it suitable for applications in photovoltaics and phototherapy .
Organic Photovoltaics
Research has demonstrated that DPP derivatives can act as effective hole transport materials in organic photovoltaic cells (OPVs). A study indicated that incorporating DPP into the active layer significantly improved the power conversion efficiency (PCE) due to enhanced charge transport properties .
Table: Performance Comparison of DPP-based OPVs
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : Branched alkyl chains (e.g., 2-butyloctyl, 2-octyldodecyl) improve solubility and film-forming properties compared to linear chains (e.g., dioctyl) . Longer branched chains (e.g., 2-octyldodecyl) enhance thermal stability but may reduce charge mobility due to increased steric hindrance .
- Substituent Effects : Bromothiophene groups facilitate cross-coupling reactions, whereas phenyl or boronate-ester substituents enable alternative polymerization routes (e.g., Suzuki coupling) or bandgap tuning .
Optoelectronic Properties
Comparative data for Br-DPP-BuOct and analogs:
Key Findings :
Preparation Methods
Synthesis of the Core Pyrrolo[3,4-c]pyrrole-1,4-dione Unit
The initial step involves the formation of the core 2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, which serves as the backbone for subsequent functionalization. This core is synthesized by condensation of appropriate heteroaryl carbonitriles followed by alkylation with branched 2-butyloctyl chains to improve solubility and processability. The alkylation step is crucial for enhancing solubility in organic solvents, facilitating purification and subsequent reactions.
Bromination of the Thiophene Units
The key functionalization step is the selective bromination of the thiophene rings at the 5-position to yield 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. This is typically achieved by treating the core compound with bromine in chloroform at room temperature overnight. The reaction proceeds smoothly with high regioselectivity, yielding the dibromo derivative in approximately 78% yield.
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | Br2 | CHCl3 | Room temp. | Overnight | 78% |
Purification and Characterization
After bromination, the product is purified by column chromatography to remove unreacted starting materials and side-products. The purified compound is typically a dark red/purple solid with a purity greater than 98% as confirmed by HPLC analysis.
| Property | Data |
|---|---|
| Molecular formula | C38H54Br2N2O2S |
| Molecular weight | 794.79 g/mol |
| Appearance | Dark red/purple solid |
| Purity | >98% (HPLC) |
| CAS Number | 1224709-68-5 |
Application of the Brominated Compound in Further Synthesis
The brominated compound serves as a versatile intermediate for Suzuki coupling and other cross-coupling reactions to build more complex donor-acceptor polymers. For example, coupling with boronate esters such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]thiadiazole using Pd-catalyzed Suzuki coupling yields advanced conjugated polymers with enhanced photovoltaic properties.
Suzuki coupling conditions (example):
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, Aliquat 336 | Toluene | 80°C | 72 h | 87% |
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of core DPP unit | Heteroaryl carbonitriles, alkylation with 2-butyloctyl chains | - | Improves solubility |
| 2 | Bromination of thiophene rings | Br2 in CHCl3, room temperature, overnight | 78 | Selective dibromination at 5-position |
| 3 | Purification | Column chromatography | - | Purity >98% (HPLC) |
| 4 | Further functionalization (Suzuki coupling) | Pd catalyst, boronate ester, K2CO3, toluene, 80°C, 72h | 87 | For polymer synthesis |
Research Findings and Practical Considerations
- The use of branched 2-butyloctyl alkyl chains is critical for solubility enhancement, which facilitates purification and device fabrication.
- Bromination with bromine in chloroform is a mild and effective method for selective functionalization without affecting the core DPP structure.
- The high purity (>98%) of the final brominated compound is essential for reproducible performance in organic electronic devices.
- The compound’s dibromo functionality enables versatile cross-coupling reactions, making it a valuable building block in the synthesis of high-performance organic semiconductors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrrolo-pyrrole-dione derivatives. Key steps include:
- Use of Suzuki-Miyaura coupling for introducing bromothiophene moieties (e.g., 1-iodo-4-methoxybenzene as a coupling partner) .
- Solubility optimization with branched alkyl chains (e.g., 2-butyloctyl groups) to prevent aggregation during synthesis .
- Typical yields range from 46%–63% under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst and THF as the solvent .
- Data Table :
| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄ | THF | 46–63 |
Q. How can solubility and purification challenges be addressed during synthesis?
- Methodological Answer :
- Solubility : The 2-butyloctyl side chains enhance solubility in non-polar solvents (e.g., chloroform, toluene), critical for solution-phase processing .
- Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Density (1.32 g/cm³) and molecular weight (603.68 g/mol) guide solvent selection .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns of bromothiophene and alkyl chains. For example, thiophene protons appear at δ 6.8–7.2 ppm in CDCl₃ .
- HRMS : Validate molecular weight (e.g., m/z 603.68 for C₃₀H₃₉BrN₂O₂S₂) with <5 ppm error .
- FTIR : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Br vibrations at ~550 cm⁻¹ .
Advanced Research Questions
Q. How do steric effects from 2-butyloctyl substituents influence crystallinity and charge transport in optoelectronic applications?
- Methodological Answer :
- Crystallography : Analyze single-crystal X-ray diffraction data (analogous to 2,5-bis(2-ethylhexyl) derivatives) to assess π-π stacking distances (~3.4–3.6 Å) .
- Charge Mobility : Use space-charge-limited current (SCLC) measurements. Branched alkyl chains reduce crystallinity but enhance solution processability .
Q. What strategies mitigate batch-to-batch variability in bromothiophene functionalization?
- Methodological Answer :
- Reaction Monitoring : Employ in-situ UV-Vis spectroscopy (λₐᵦₛ ~450 nm for pyrrolo-pyrrole-dione core) to track coupling efficiency .
- Precursor Purity : Ensure 5-bromothiophene-2-carbaldehyde intermediates are >97% pure via GC-MS .
Q. How can computational modeling predict the compound’s electronic properties for photovoltaic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to estimate HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV, LUMO ≈ -3.7 eV) .
- Bandgap Correlation : Compare calculated bandgaps (~1.6 eV) with experimental UV-Vis-NIR spectra .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Yield Variability : Lower yields (46%) may stem from steric hindrance in bis-alkylated derivatives vs. higher yields (63%) in mono-functionalized analogs .
- Resolution : Optimize catalyst loading (5 mol% Pd) and use microwave-assisted synthesis to reduce reaction time .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
